molecular formula C17H26N6O3 B5459600 (3aS,6aR)-5-(2-amino-6-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

(3aS,6aR)-5-(2-amino-6-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one

Cat. No.: B5459600
M. Wt: 362.4 g/mol
InChI Key: VXXWZMJPLSJDHB-UONOGXRCSA-N
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Description

The compound (3aS,6aR)-5-(2-amino-6-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields of science. This compound features a unique structure that combines a pyrimidine ring, a morpholine ring, and a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-5-(2-amino-6-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, including the formation of the pyrimidine ring, the morpholine ring, and the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core. Each step requires specific reagents and conditions to ensure the correct formation of the desired product. Common reagents used in these reactions include various amines, aldehydes, and catalysts that facilitate the formation of the rings and the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable reagents, could be employed to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,6aR)-5-(2-amino-6-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides or other oxygen-containing derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound’s potential interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding. It could be used in assays to investigate its effects on various biological pathways.

Medicine

In medicine, the compound’s potential therapeutic properties could be explored. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development. Research could focus on its efficacy in treating various diseases and conditions.

Industry

In industry, the compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as increased stability or reactivity, to the materials in which it is incorporated.

Mechanism of Action

The mechanism of action of (3aS,6aR)-5-(2-amino-6-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aS,6aR)-5-(2-amino-6-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one include other pyrimidine derivatives, morpholine derivatives, and tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents.

Uniqueness

What sets this compound apart is its combination of the pyrimidine ring, morpholine ring, and tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core. This unique structure may confer specific properties that are not present in other similar compounds, such as increased stability, reactivity, or specificity for certain molecular targets.

Properties

IUPAC Name

(3aS,6aR)-5-(2-amino-6-methylpyrimidin-4-yl)-3-(3-morpholin-4-ylpropyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N6O3/c1-12-9-15(20-16(18)19-12)22-10-13-14(11-22)26-17(24)23(13)4-2-3-21-5-7-25-8-6-21/h9,13-14H,2-8,10-11H2,1H3,(H2,18,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXWZMJPLSJDHB-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CC3C(C2)OC(=O)N3CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N)N2C[C@H]3[C@@H](C2)OC(=O)N3CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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